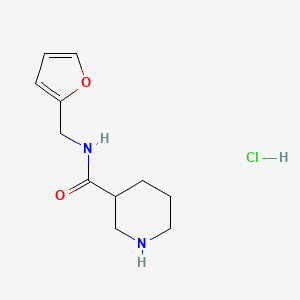

N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride

Description

N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with a carboxamide group at the 3-position and a 2-furylmethyl moiety attached to the nitrogen atom. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research and development. The 2-furylmethyl group introduces aromatic and electron-rich characteristics, which may influence binding affinity or metabolic stability compared to alkyl or other aromatic substituents .

Its molecular formula is inferred to be C₁₂H₁₇ClN₂O₂, with a molecular weight of approximately 260.73 g/mol, based on analogous compounds .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c14-11(9-3-1-5-12-7-9)13-8-10-4-2-6-15-10;/h2,4,6,9,12H,1,3,5,7-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYKBZSZMNZVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NCC2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220037-64-8 | |

| Record name | 3-Piperidinecarboxamide, N-(2-furanylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride typically involves the reaction of 2-furylmethylamine with 3-piperidinecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting amide is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management

Research indicates that N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride exhibits significant analgesic properties. It acts as a Rho kinase inhibitor, which has been associated with pain modulation pathways. A patent application highlights its potential as a therapeutic agent for pain management, suggesting that it may alleviate chronic pain conditions through its biochemical interactions .

1.2 Neurological Disorders

The compound has also been investigated for its neuroprotective effects. Studies suggest that it may play a role in protecting neuronal cells from apoptosis and oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism of action involves the modulation of neurotransmitter systems and reduction of neuroinflammation .

Case Studies

Table 1: Summary of Case Studies on this compound

Future Research Directions

Ongoing research is needed to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:

- Clinical Trials : To assess efficacy and safety in human subjects.

- Mechanistic Studies : To understand the precise biological pathways affected by this compound.

- Formulation Development : To enhance delivery methods for improved therapeutic outcomes.

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring may participate in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Impact: The 2-furylmethyl group in the target compound may enhance π-π stacking interactions in biological systems compared to alkyl chains (e.g., 2-methylpropyl in ). Bulky groups like 3-hydroxycyclohexyl () could reduce metabolic clearance but increase steric hindrance.

Pharmacological Relevance: Furan-containing analogs, such as the fentanyl derivative in , highlight the role of furan moieties in opioid receptor binding. However, the target compound lacks the phenethyl and phenyl groups critical for opioid activity.

Functional Analogs

Table 2: Functional and Application-Based Comparison

Key Insights:

- Fentanyl Analogs : The compound in shares a furan-carboxamide group but targets opioid receptors, whereas the simpler structure of N-(2-Furylmethyl)-3-piperidinecarboxamide HCl may lack this specificity.

- Synthetic Utility : Compounds like and emphasize the role of piperidine and pyrrolidine scaffolds in building bioactive molecules, though their substituents dictate their end applications.

Biological Activity

N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-furylmethyl group and a carboxamide functional group. Its molecular formula is C12H14N2O2·HCl, indicating the presence of both hydrophilic and lipophilic characteristics, which may influence its bioavailability and receptor interactions.

This compound has been studied for its interaction with various biological targets, including G protein-coupled receptors (GPCRs). Research indicates that derivatives of this compound can act as agonists or antagonists at specific receptors, particularly the free fatty acid receptors (FFA2 and FFA3) which are implicated in metabolic regulation and inflammatory responses .

Structure-Activity Relationship (SAR)

A detailed SAR study has shown that modifications to the furyl and piperidine moieties significantly affect the compound's potency. For instance, replacing the 2-furyl group with other aromatic systems often results in decreased receptor activity. The following table summarizes key findings from SAR studies:

| Compound Variant | Receptor Activity | EC50 (nM) | Comments |

|---|---|---|---|

| N-(2-Furylmethyl)-3-piperidinecarboxamide | Agonist | 145 | High potency |

| N-(3-Furylmethyl)-3-piperidinecarboxamide | Agonist | 290 | Lower potency than 2-furyl variant |

| N-(Phenylmethyl)-3-piperidinecarboxamide | Antagonist | - | Inactive as an agonist |

Biological Activity

- Anti-Inflammatory Effects : The compound has shown promise in reducing inflammation through its action on FFA receptors, which play a role in mediating immune responses. Activation of these receptors can lead to decreased neutrophil infiltration in inflammatory models .

- Metabolic Regulation : Studies indicate that this compound may enhance insulin secretion and improve glucose tolerance, suggesting potential applications in managing type 2 diabetes .

- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation by modulating pathways associated with FFA receptors. The dual action on FFA2 and FFA3 could provide a therapeutic strategy against certain malignancies .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study 1 : A murine model of obesity demonstrated that treatment with this compound resulted in significant weight reduction and improved metabolic profiles compared to control groups.

- Study 2 : In vitro assays revealed that the compound inhibited the growth of specific cancer cell lines, supporting its potential as an anticancer agent.

Q & A

Basic: What spectroscopic methods are recommended for confirming the structural integrity of N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride?

Answer:

To confirm structural integrity, employ 1H and 13C NMR to verify proton and carbon environments, particularly focusing on the furylmethyl and piperidine moieties. High-resolution mass spectrometry (HRMS) should be used to validate the molecular formula and chloride counterion. For purity assessment, HPLC (C18 column, UV detection at 210–254 nm) with ≥98% purity criteria is essential. Cross-reference spectral data with computed spectra or literature for analogous piperidine derivatives .

Advanced: How can molecular docking elucidate the interaction mechanism between this compound and glutathione S-transferase (GST)?

Answer:

Use GOLD or AutoDock to simulate ligand-protein interactions, allowing partial protein flexibility and incorporating explicit water molecules at the binding site. Key steps:

Prepare the protein structure (GST PDB: 1GSE) by removing co-crystallized ligands and adding hydrogens.

Define the binding site using residues within 10 Å of the catalytic Tyr 3.

Validate docking poses by comparing calculated binding energies with experimental IC50 values from enzyme inhibition assays.

Refine top poses via molecular dynamics simulations (e.g., AMBER) to assess stability over 100 ns trajectories .

Basic: What protocols ensure high purity of this compound post-synthesis?

Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted intermediates.

- Column Chromatography : Employ silica gel with gradient elution (CH2Cl2:MeOH 95:5 to 85:15).

- Analytical Validation : Confirm purity via HPLC (retention time consistency) and melting point analysis (compare with literature values, e.g., 128–129°C for related piperidine hydrochlorides) .

Advanced: How to resolve discrepancies between computational and experimental inhibition data for cholinesterases?

Answer:

- Re-evaluate Assay Conditions : Ensure pH (7.4), temperature (37°C), and substrate concentrations (e.g., acetylthiocholine for AChE) align with physiological conditions.

- Adjust Docking Parameters : Include solvent-accessible surface area (SASA) corrections and use hybrid QM/MM methods for accurate binding energy calculations.

- Validate with Mutagenesis : Knock out key binding residues (e.g., Trp 86 in AChE) and compare inhibition kinetics .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

- Cell Viability Assays : Use MTT or resazurin reduction in HEK-293 or HepG2 cells (24–72 hr exposure, IC50 determination).

- Cytotoxicity Threshold : Define LC50 values using dose-response curves (0.1–100 µM range). Include positive controls (e.g., staurosporine) and assess mitochondrial membrane potential via JC-1 staining .

Advanced: How to integrate network pharmacology for off-target prediction?

Answer:

Construct a protein interaction network in Cytoscape using STRING database inputs (GST, AChE, BChE).

Overlap with gene expression data (e.g., GEO datasets) to identify co-expressed pathways.

Validate predicted off-targets (e.g., cytochrome P450 isoforms) using surface plasmon resonance (SPR) or thermal shift assays .

Basic: What are optimal storage conditions to maintain compound stability?

Answer:

Store at -20°C in airtight, light-resistant vials with desiccant. For short-term use (≤1 month), 4°C in anhydrous DMSO (10 mM stock) is acceptable. Monitor degradation via quarterly HPLC analysis .

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Answer:

- Co-solvent Systems : Use 10% DMSO + 20% Cremophor EL in saline.

- Nanoparticle Formulation : Encapsulate via solvent evaporation (PLGA polymer, 150 nm particle size).

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents, with LC-MS/MS quantification of plasma levels over 24 hr .

Basic: How to determine logP and logD values for this compound?

Answer:

- Shake-Flask Method : Partition between 1-octanol and PBS (pH 7.4). Quantify concentrations via UV-Vis at λmax (e.g., 265 nm).

- Chromatographic Estimation : Use reverse-phase HPLC with a calibration curve of standards (e.g., caffeine, naproxen) .

Advanced: What in silico tools predict metabolic pathways for this compound?

Answer:

- ADMET Predictor : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation, glucuronidation).

- MetaSite : Identify susceptible sites (e.g., furan ring oxidation) and compare with in vitro microsomal assays (human liver microsomes + NADPH). Validate metabolites via HRMS/MS fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.